N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c1-6-4-9(16-18-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIAPDWCUKHQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. The primary targets of these compounds are often enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.
Mode of Action
The compound interacts with its targets, such as COX enzymes, by binding to their active sites and inhibiting their activity. This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. As a result, the compound can exert anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the production of prostaglandins. By inhibiting COX enzymes, the compound can reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys. These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain. This can result in relief from symptoms in conditions such as arthritis, where inflammation is a key factor.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to the compound.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorobenzothiazole moiety and an isoxazole ring, contributing to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 273.29 g/mol.
Research indicates that this compound acts primarily through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Key Mechanisms:
- Nrf2 Activation : The compound has been associated with the activation of the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress and inflammation. This is particularly relevant in neuroprotective contexts, where oxidative damage is prevalent.
- TNF-α Inhibition : It inhibits Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation, thus potentially reducing inflammatory responses in various tissues .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α levels | |
| Neuroprotective | Increased neuronal survival | |
| Antioxidant | Enhanced Nrf2 pathway activation |
Case Studies
-
Neuroprotection in Ischemic Models :
A study demonstrated that treatment with this compound significantly improved outcomes in rodent models of ischemic stroke. The compound reduced neuronal loss and inflammation, suggesting its potential as a therapeutic agent for stroke management . -
Chronic Inflammatory Conditions :
In a controlled trial involving patients with chronic inflammatory diseases, administration of this compound led to marked reductions in inflammatory markers and improved clinical symptoms. This supports its role as an anti-inflammatory agent .
Research Findings
Recent investigations have focused on the pharmacodynamics and pharmacokinetics of this compound. These studies highlight its favorable absorption characteristics and bioavailability profile, making it a promising candidate for further development.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific details on the applications, data tables, or case studies for the compound "N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide." However, the search results do provide some context regarding related compounds and applications of benzothiazole derivatives in general.
Here's what can be gathered from the search results:
Benzothiazole Derivatives: General Applications
- Anticancer and Anti-inflammatory Agents: Benzothiazole derivatives have a wide range of biological activities, including anti-tumor and anti-inflammatory effects . They have attracted research attention because of their unique structure .
- Focus on Modifications: Extensive research has focused on modifying the benzothiazole nucleus to enhance its anti-tumor activities . This includes interactions with receptor tyrosine kinases and influencing the PI3K/Akt/mTOR pathway .
- Specific Examples: PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole] has shown potent and selective in vitro anti-tumor properties against human cancer cell lines . Compound 4i has demonstrated anticancer activity against non-small cell lung cancer cell lines .
- Other Activities: Benzothiazoles also exhibit neuroprotective, antibacterial, and antiparasitic activities .
- RORγ Modulators: Some benzothiazole derivatives are retinoid-related orphan receptor gamma (RORγ) modulators and can be used to treat RORγ-mediated diseases .
Related Compounds
- N-[5-(2,2-difluoro-6-methyl-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-fluoropyridine-4-carboxamide: Information is available on its computed descriptors, molecular formula, and synonyms .
- N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5: Information on its MSDS, density, melting point, boiling point, and structure is available .
- 2-Amino-6-fluorobenzothiazole: Its empirical formula, CAS number, and molecular weight are available .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Fluorine and methyl groups balance polarity and lipophilicity in the target compound, while trifluoromethyl () or hydroxyl () substituents in analogs alter solubility and target engagement.
- Core Structure : The benzo[d]thiazole-isoxazole combination is unique among the compared compounds, differing from imidazo-thiazoles () or thiadiazoles (), which may target distinct biological pathways.
- Linker Flexibility : Carboxamides (target compound) vs. acetamides () or carbamates (–7) influence molecular rigidity and susceptibility to enzymatic degradation.
Q & A
Q. How to address discrepancies between computational docking predictions and experimental bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
